
Antibacterial agent 170
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 170 involves the preparation of benzoheterocyclic sulfoxide derivatives. The synthetic route typically includes the following steps:
Formation of the benzoheterocyclic core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzoheterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 170 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidative conditions.
Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the benzoheterocyclic core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzoheterocyclic compounds
Aplicaciones Científicas De Investigación
Antibacterial agent 170 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzoheterocyclic sulfoxides.
Biology: Investigated for its role in inhibiting biofilm formation and quorum sensing in bacteria.
Medicine: Potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa.
Industry: Utilized in the development of new antibacterial coatings and materials
Mecanismo De Acción
The mechanism of action of antibacterial agent 170 involves its ability to inhibit quorum sensing in Pseudomonas aeruginosa. Quorum sensing is a communication system used by bacteria to coordinate gene expression based on population density. This compound targets the las system, a key component of quorum sensing in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparación Con Compuestos Similares
Daptomycin: A lipopeptide antibiotic used to treat Gram-positive bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.
Tigecycline: A glycylcycline antibiotic used to treat a variety of bacterial infections.
Uniqueness: Antibacterial agent 170 is unique due to its specific mechanism of action as a quorum sensing inhibitor. Unlike traditional antibiotics that target bacterial cell wall synthesis or protein synthesis, this compound disrupts bacterial communication, making it a promising candidate for combating biofilm-associated infections and reducing the development of resistance .
Propiedades
Fórmula molecular |
C14H9Cl2NO2S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-chlorophenyl)methylsulfinyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-10-3-1-9(2-4-10)8-20(18)14-17-12-7-11(16)5-6-13(12)19-14/h1-7H,8H2 |
Clave InChI |
FCJDZINEIBLXEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


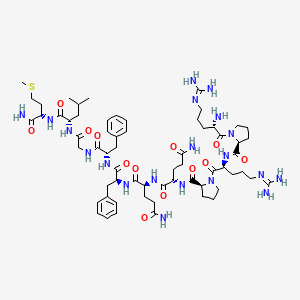
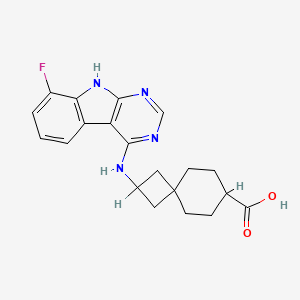
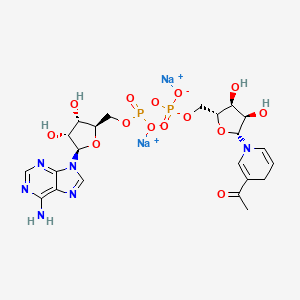
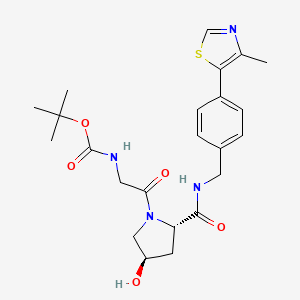
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
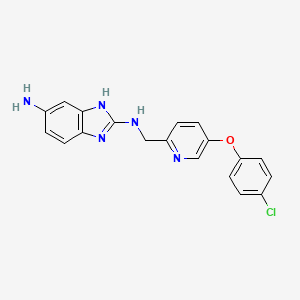

![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
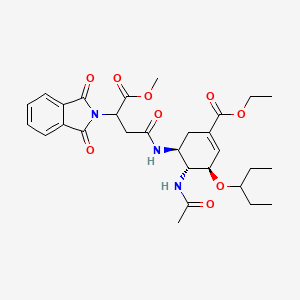

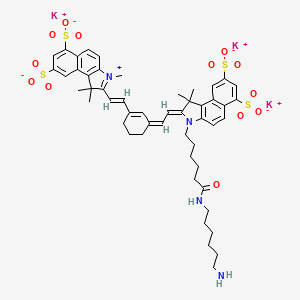
![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
